8-Chloroquinazoline-2,4(1H,3H)-dione
Overview
Description
8-Chloroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a chlorine atom at the 8th position and two carbonyl groups at the 2nd and 4th positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoic acid derivatives with phosgene or its equivalents to form the corresponding isatoic anhydride, which then undergoes cyclization with ammonia or primary amines to yield the quinazoline-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has been investigated for its potential as an enzyme inhibitor and its ability to modulate biological pathways.
Medicine: Quinazoline derivatives, including 8-Chloroquinazoline-2,4(1H,3H)-dione, have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Mechanism of Action
The mechanism of action of 8-Chloroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
8-Chloroquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:
Quinazoline-2,4(1H,3H)-dione: Lacks the chlorine atom at the 8th position, which may result in different biological activities.
4-Chloroquinazoline: Contains a chlorine atom at the 4th position instead of the 8th, leading to variations in chemical reactivity and biological effects.
2-Methylquinazoline-4(3H)-one: Substituted with a methyl group at the 2nd position, which can alter its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
8-chloro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXWCWNEEZHWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598996 | |
Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-22-4 | |
Record name | 8-Chloroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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